molecular formula C13H15NO2S B2498561 N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide CAS No. 2380032-36-8

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide

Cat. No.: B2498561
CAS No.: 2380032-36-8
M. Wt: 249.33
InChI Key: OSBSQXJXBGBVTA-UHFFFAOYSA-N
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Description

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide typically involves multi-step organic reactions. One common method includes the initial formation of the furan and thiophene rings, followed by their functionalization and subsequent coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Functionalized derivatives with various substituents on the furan and thiophene rings.

Scientific Research Applications

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds containing the furan ring, such as furfural and furan-2-carboxylic acid.

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and 2-aminothiophene.

Uniqueness

N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylpropanamide is unique due to the presence of both furan and thiophene rings in its structure. This dual heterocyclic system imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9(2)13(15)14-7-11-6-10(8-17-11)12-4-3-5-16-12/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBSQXJXBGBVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=CC(=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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